molecular formula C9H10O3 B3289860 4-(Hydroxymethyl)-2-methylbenzoic acid CAS No. 861555-67-1

4-(Hydroxymethyl)-2-methylbenzoic acid

Cat. No.: B3289860
CAS No.: 861555-67-1
M. Wt: 166.17 g/mol
InChI Key: GAXTYDGCLIEMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) at the 4-position and a methyl group (-CH3) at the 2-position. This compound is a derivative of benzoic acid and is known for its utility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • From 4-Hydroxybenzaldehyde: One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form 4-(hydroxymethyl)benzaldehyde, which is then oxidized to produce this compound.

  • From 2-Methylbenzoic Acid: Another method involves the direct hydroxylation of 2-methylbenzoic acid using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale chemical reactions involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 4-(carboxymethyl)-2-methylbenzoic acid.

  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, producing 4-(hydroxymethyl)-2-methylbenzyl alcohol.

  • Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.

Major Products Formed:

  • Oxidation: 4-(carboxymethyl)-2-methylbenzoic acid.

  • Reduction: 4-(hydroxymethyl)-2-methylbenzyl alcohol.

  • Substitution: Halogenated derivatives such as 4-(bromomethyl)-2-methylbenzoic acid.

Scientific Research Applications

4-(Hydroxymethyl)-2-methylbenzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(hydroxymethyl)-2-methylbenzoic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Hydroxybenzoic Acid: Similar structure but lacks the methyl group at the 2-position.

  • 2-Methylbenzoic Acid: Similar structure but lacks the hydroxymethyl group at the 4-position.

  • 3-(Hydroxymethyl)-2-methylbenzoic Acid: Similar structure but with the hydroxymethyl group at the 3-position.

Uniqueness: 4-(Hydroxymethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in reactions and applications that are not possible with its similar counterparts.

Properties

IUPAC Name

4-(hydroxymethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXTYDGCLIEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 4-formyl-2-methylbenzoic acid (75 mg, 0.46 mmol), in methanol (5 ml), was added sodium borohydride (26 mg, 0.69 mmol). The solution was stirred at 25° C. for 1 h. The reaction was quenched with saturated aqueous ammonium chloride and the pH adjusted to 2 with 2 N aqueous hydrochloric acid, then extracted with dichloromethane. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting crude 4-(hydroxymethyl)-2-methylbenzoic acid (37 mg, 76%) was obtained and was used without further purification. 1H NMR (400 MHz, DMSO): 12.73-12.68 (s, 1H), 7.82-7.77 (d, 1H), 7.24-7.19 (m, 2H), 5.32-5.27 (m, 1H), 4.53-4.48 (d, 2H), 2.53-2.49 (s, 3H). MS (EI) for C9H10O3: 167 (MH+).
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75 mg
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26 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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